1-Benzoyl-3-(2-naphtyl)thiourea

Overview

Description

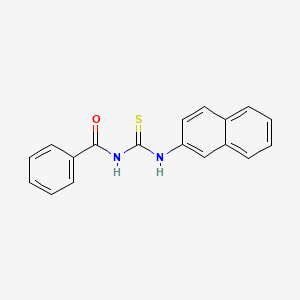

1-Benzoyl-3-(2-naphtyl)thiourea is an organosulfur compound belonging to the thiourea derivatives family It is characterized by the presence of a benzoyl group attached to the nitrogen atom and a naphthyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(2-naphtyl)thiourea can be synthesized through the reaction of benzoyl chloride with 2-naphthylamine in the presence of a base, followed by the addition of thiourea. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The reaction scheme can be represented as follows:

[ \text{Benzoyl chloride} + \text{2-naphthylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-(2-naphtyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The benzoyl or naphthyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Exhibits antibacterial, antioxidant, and anticancer properties, making it a candidate for drug development.

Medicine: Potential therapeutic agent for treating bacterial infections, cancer, and inflammatory diseases.

Industry: Utilized in the production of dyes, elastomers, and photographic films.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(2-naphtyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

1-Benzoyl-3-(2-naphtyl)thiourea can be compared with other thiourea derivatives, such as:

- 1-Benzoyl-3-phenylthiourea

- 1-Benzoyl-3-(4-methylphenyl)thiourea

- 1-Benzoyl-3-(2-thiazolyl)thiourea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Biological Activity

1-Benzoyl-3-(2-naphtyl)thiourea (CAS No. 4921-85-1) is a thiourea derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure combining a benzoyl group and a naphthyl moiety, exhibits various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be represented structurally as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 252.32 g/mol |

| Melting Point | 150 - 152 °C |

| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported the minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Pseudomonas aeruginosa | 75 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines have shown promising results in inhibiting cell proliferation.

Case Study: Anticancer Activity

In a study involving the human breast cancer cell line MDA-MB-231, this compound exhibited a significant reduction in cell viability with an IC50 value of approximately 25 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in cancer metabolism. For instance, it was found to inhibit the activity of carbonic anhydrase, which is crucial for tumor growth and metastasis.

Table 3: Enzyme Inhibition Data

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound's thiourea moiety is known to form hydrogen bonds with active site residues of enzymes, thereby inhibiting their function. Additionally, the benzoyl group enhances lipophilicity, facilitating cellular uptake.

Properties

IUPAC Name |

N-(naphthalen-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c21-17(14-7-2-1-3-8-14)20-18(22)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLDWMHPPWASEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964186 | |

| Record name | N-{[(Naphthalen-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-85-1 | |

| Record name | Urea, 1-benzoyl-3-(beta-naphthyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[(Naphthalen-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.